molecular formula C30H21BrN4 B8438147 3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine

3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8438147
M. Wt: 517.4 g/mol
InChI Key: DXTRZYDVGYAIOY-UHFFFAOYSA-N
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Description

3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a pyrazolo[5,4-b]pyridine core substituted with a 6-bromo-2-pyridyl group and a trityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The bromine atom in the 6-bromo-2-pyridyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.

Scientific Research Applications

3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[5,4-b]pyridine core with a 6-bromo-2-pyridyl group and a trityl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C30H21BrN4

Molecular Weight

517.4 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)-1-tritylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C30H21BrN4/c31-27-20-10-19-26(33-27)28-25-18-11-21-32-29(25)35(34-28)30(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H

InChI Key

DXTRZYDVGYAIOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=CC=N5)C(=N4)C6=NC(=CC=C6)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 3-(6-bromo-2-pyridyl)-1H-pyrazolo[5,4-b]pyridine (3.00 g, 10.90 mmol) in dry DMF (30.00 mL) was cooled in an ice-bath. Sodium hydride (479.6 mg, 11.99 mmol) was added in one portion and the resulting mixture changed to a yellow solution and was stirred at 0° C. for 30 minutes. Trityl chloride (3.189 g, 11.44 mmol) was added in one portion and the resulting yellow suspension was stirred at RT for 60 minutes, by which time it was a bright yellow suspension. Analysis by LCMS showed presence of desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
479.6 mg
Type
reactant
Reaction Step Two
Quantity
3.189 g
Type
reactant
Reaction Step Three

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